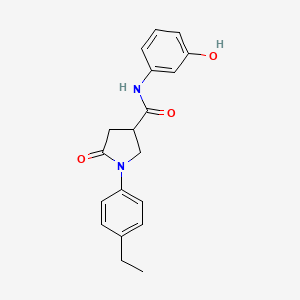
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide, also known as BMPC or BMPCAI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In infectious diseases, this compound has been shown to inhibit the growth of various bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus.
Mechanism of Action
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide exerts its effects through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurodegenerative diseases, this compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. In infectious diseases, this compound has been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis and energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell proliferation. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce oxidative stress. In infectious diseases, this compound has been shown to inhibit bacterial growth and reduce bacterial load.
Advantages and Limitations for Lab Experiments
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide has several advantages for lab experiments, including its potency, selectivity, and low toxicity. However, its limitations include its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide research, including the development of more potent and selective derivatives, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Additionally, the development of this compound-based therapeutics for cancer, neurodegenerative diseases, and infectious diseases is an area of active research.
In conclusion, this compound (this compound) is a chemical compound with potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. Its mechanism of action involves inhibition of DNA synthesis, induction of apoptosis, and modulation of various signaling pathways. This compound has several advantages for lab experiments, including its potency, selectivity, and low toxicity, but also has limitations such as limited solubility in water and potential for off-target effects. There are several future directions for this compound research, including the development of more potent and selective derivatives, investigation of its effects on other signaling pathways, and exploration of its potential applications in other fields.
Synthesis Methods
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide can be synthesized through a multi-step process, starting with the reaction of 2-chloronicotinic acid with sodium azide to form 2-azido-3-pyridinecarboxylic acid. This intermediate is then reacted with 2-aminobenzimidazole to form this compound.
properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-14(12-7-3-4-8-15-12)16-9-13-17-10-5-1-2-6-11(10)18-13/h1-8H,9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTERKVAWFPJJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6139217.png)
![1-(1-azocanyl)-3-(5-{[(3-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6139219.png)
![N-(3,4-difluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6139230.png)

![1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone](/img/structure/B6139242.png)
![2-(1-cyclohexyl-4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6139262.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-methyl-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6139278.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)-2-(4-pyridinyl)ethanamine](/img/structure/B6139288.png)
![7-(4-isopropylbenzyl)-2-[5-(methoxymethyl)-2-furoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6139290.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139291.png)
![2-(1-benzofuran-2-ylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6139301.png)
![4-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6139307.png)
![2-methoxy-2-phenyl-N-(1-{1-[(5-propyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6139314.png)
![ethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B6139320.png)